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Chromium(2+);difluoride

Cat. No.: B157306
CAS No.: 10049-10-2
M. Wt: 89.993 g/mol
InChI Key: RNFYGEKNFJULJY-UHFFFAOYSA-L
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Description

Significance in Inorganic Solid-State Chemistry

Chromium(II) difluoride holds a significant place in inorganic solid-state chemistry primarily due to its distinct crystal structure. It adopts a monoclinic, distorted rutile-type structure, a feature that sets it apart from many other simple difluorides. wikipedia.orgmaterialsproject.org This distortion is a direct and classic manifestation of the Jahn-Teller effect. wikipedia.org

The Cr²⁺ ion has a d⁴ electron configuration. In the octahedral coordination environment provided by the fluoride (B91410) ions, the degeneracy of the d-orbitals is lifted, leading to a geometric distortion to achieve a lower energy state. wikipedia.org This results in two elongated Cr-F bonds (approximately 2.43 Å) and four shorter Cr-F bonds (approximately 2.00 Å). wikipedia.org The study of CrF₂ provides a clear experimental example of this fundamental concept in coordination and solid-state chemistry. Its structure is a subject of interest for understanding the interplay between electronic configuration and crystallographic symmetry in ionic compounds.

Interactive Table: Crystallographic Data for CrF₂

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Cr-F Bond Distances 1.98 - 2.46 Å
Coordination (Cr²⁺) Octahedral (distorted)
Coordination (F¹⁻) Trigonal Planar (distorted)
Data sourced from Materials Project. materialsproject.org

Overview of Divalent Chromium Halide Research

Research into divalent chromium halides is part of a broader investigation into the properties and applications of 3d transition metal compounds. The Cr²⁺ ion is a powerful reducing agent, making its compounds, including the halides, valuable in various chemical transformations. For instance, chromium(II) chloride is recognized for its catalytic role in cross-coupling reactions, offering a low-toxicity alternative to other metal catalysts. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrF2 B157306 Chromium(2+);difluoride CAS No. 10049-10-2

Properties

CAS No.

10049-10-2

Molecular Formula

CrF2

Molecular Weight

89.993 g/mol

IUPAC Name

difluorochromium

InChI

InChI=1S/Cr.2FH/h;2*1H/q+2;;/p-2

InChI Key

RNFYGEKNFJULJY-UHFFFAOYSA-L

SMILES

[F-].[F-].[Cr+2]

Canonical SMILES

F[Cr]F

Other CAS No.

10049-10-2

Pictograms

Corrosive

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Crf₂

Solid-State Synthesis Techniques

Solid-state synthesis is the primary method for producing pure, anhydrous Chromium(II) difluoride. This technique involves the direct reaction of gaseous reagents with solid chromium precursors at elevated temperatures.

Reactions Involving Anhydrous Hydrogen Fluoride (B91410) and Chromium(II) Chloride

The most common and direct preparation of Chromium(II) difluoride involves the reaction of anhydrous Chromium(II) chloride (CrCl₂) with anhydrous hydrogen fluoride (HF) gas. wikipedia.orgeasychem.org The chemical equation for this reaction is:

CrCl₂ + 2HF → CrF₂ + 2HCl easychem.org

This reaction effectively substitutes the chloride ligands with fluoride ligands. While the process can occur at room temperature, it is typically conducted by heating the reactants to between 100°C and 200°C to ensure the reaction goes to completion. wikipedia.orgeasychem.org The final product is a blue-green iridescent solid. wikipedia.org

Reaction Parameters for CrF₂ Synthesis

Reactant 1 Reactant 2 Temperature Product

Methodological Considerations for Reproducibility and Oxidation Sensitivity

A critical consideration in the synthesis and handling of Chromium(II) difluoride is its sensitivity to oxidation. Like many other chromous (Cr²⁺) compounds, Chromium(II) difluoride is readily oxidized to Chromium(III) oxide when exposed to air. wikipedia.org This necessitates careful handling under inert atmospheric conditions to prevent contamination of the final product. The use of anhydrous reactants is also crucial, as water can lead to the formation of hydrated species or side products. wikipedia.org Ensuring the complete removal of the hydrogen chloride (HCl) byproduct and any unreacted hydrogen fluoride is essential for obtaining pure CrF₂. wikipedia.orgeasychem.org

Solution-Phase and Complex Synthesis

Solution-phase methods offer versatile routes to fluoride-containing chromium coordination compounds, where the chromium center is bonded to various organic ligands in addition to fluoride.

Formation of Fluoride-Containing Coordination Compounds from Transition-Metal Tetrafluoroborates

Transition-metal tetrafluoroborates, such as M(H₂O)₆(BF₄)₂, serve as useful starting materials for generating fluoride-containing coordination compounds. tandfonline.comtandfonline.com In the presence of specific ligands and solvents, these tetrafluoroborate (B81430) salts can decompose, allowing for the slow release of metal-fluoride species that can crystallize into new, otherwise inaccessible compounds. tandfonline.com This method can yield a variety of structures, including monomers (ML₄F₂), dimers, tetramers, and polymers (MF₂(ligand)₂), depending on the specific transition metal, ligand, and solvent system used. tandfonline.com This general approach is applicable to first-row transition metals, including chromium. tandfonline.comtandfonline.com

Synthesis and Characterization of Mononuclear Bis-Fluoride Chromium(II) N-Heterocyclic Carbene (NHC) Complexes

A specific example of solution-phase synthesis is the preparation of mononuclear bis-fluoride Chromium(II) complexes stabilized by N-heterocyclic carbene (NHC) ligands. nih.gov The complex Cr(IMes)₂F₂ (where IMes = 1,3-dimesitylimidazol-2-ylidene) was successfully synthesized and isolated. nih.gov The synthesis involves the reaction of a silylamide complex of Cr(II) with an IMes·2HF salt in the presence of the IMes ligand. nih.gov

X-ray structural analysis revealed that the resulting Cr(IMes)₂F₂ complex adopts a square planar geometry. nih.gov This geometry is attributed to the d⁴ electron configuration of the Cr(II) metal center, where the four electrons occupy the lower-lying d-orbitals. nih.gov Magnetic susceptibility studies confirmed that it is a high-spin complex. nih.gov

Properties of Cr(IMes)₂F₂

Property Finding
Geometry Square Planar nih.gov
Metal Center Cr(II), d⁴ configuration nih.gov

Preparation of Perfluoroacyl and Perfluoroalkyl Group 6 Transition Metal Compounds

Synthetic routes have been developed for a series of perfluoroacyl and perfluoroalkyl complexes of Group 6 metals (Cr, Mo, W). acs.orgacs.org For chromium, these compounds are typically synthesized by treating hexacarbonylchromium (Cr(CO)₆) with CpLi (lithium pentamethylcyclopentadienyl) or CpNa (sodium cyclopentadienyl) in refluxing DME (1,2-dimethoxyethane). acs.org This is followed by a reaction with a perfluoroacyl anhydride, such as (CF₃C(O))₂O, at -78 °C to yield perfluoroacyl complexes like CpCr(CO)₃[C(O)CF₃]. acs.orgacs.org

These chromium perfluoroacyl complexes can then be converted into the corresponding perfluoroalkyl complexes by heating them under a nitrogen atmosphere in the solid state. acs.orgacs.org This process involves decarbonylation, where a carbonyl group is eliminated. acs.org

Advanced Structural Characterization of Crf₂ and Its Compounds

Crystal Structure Elucidation

The solid-state structure of chromium(II) fluoride (B91410) is a prime example of how subtle atomic forces can manifest in distinct crystal symmetries and geometries. Through advanced analytical techniques, a comprehensive picture of its crystalline architecture has been developed.

Monoclinic Rutile-Type Structures (P2₁/c Space Group)

Chromium(II) fluoride crystallizes in a monoclinic system, a fact corroborated by extensive crystallographic studies. materialsproject.orgwikipedia.org The specific space group assigned to this structure is P2₁/c (No. 14), which is a centrosymmetric space group. materialsproject.orgwikipedia.org This monoclinic structure is considered a distorted variant of the more common rutile (TiO₂) type structure. While the ideal rutile structure is tetragonal (P4₂/mnm space group), the electronic configuration of the Cr²⁺ ion induces a distortion that lowers the symmetry to monoclinic. wikipedia.orglibretexts.orglookchem.com

The lattice parameters for the conventional monoclinic cell of CrF₂ have been determined as follows:

Lattice ParameterValue (Å)
a3.56
b4.66
c5.54
Angle Value (°)
α90.00
β90.00
γ90.00
Data from the Materials Project. materialsproject.org

Analysis of Chromium-Fluorine Bond Distances and Octahedral Distortions

This Jahn-Teller distortion results in a noticeable variation in the chromium-fluorine bond lengths within the CrF₆ octahedra. Specifically, there are two longer axial bonds and four shorter equatorial bonds. wikipedia.orgisuct.ru This elongation is a classic example of a Jahn-Teller distortion in an octahedral complex. wikipedia.org The reported bond distances exhibit a significant spread, underscoring the distorted nature of the octahedra. materialsproject.org

Bond TypeBond Length Range (Å)
Cr-F1.98 - 2.46
Data from the Materials Project. materialsproject.org

More specific values reported indicate two long Cr-F bonds at approximately 2.43 Å and four short Cr-F bonds near 2.00 Å. wikipedia.org

Three-Dimensional and Layered Structural Aspects

While fundamentally a three-dimensional structure, CrF₂ also exhibits layered characteristics. materialsproject.org The arrangement of the CrF₆ octahedra can be viewed in terms of layers, and its layered nature has been identified using geometry-based algorithms applied to large materials databases. materialsproject.org This dual perspective of a three-dimensional framework with layered features is crucial for a complete understanding of its structural complexity.

X-ray Diffraction (XRD) as a Primary Characterization Method

X-ray diffraction (XRD) stands as the principal experimental technique for the elucidation of the crystal structure of chromium(II) fluoride. youtube.com The detailed crystallographic data, including space group, lattice parameters, and atomic positions, are derived from the analysis of XRD patterns of single crystals or polycrystalline powders. youtube.com The diffraction data for CrF₂ is cataloged in major crystallographic databases such as the Inorganic Crystal Structure Database (ICSD), which serves as a reference for its established structure. materialsproject.org The ability of XRD to probe the periodic arrangement of atoms in a crystalline solid makes it an indispensable tool for characterizing materials like CrF₂.

Molecular Geometry and Gas-Phase Studies

While the solid-state structure of CrF₂ is well-characterized, understanding its molecular geometry in the gas phase offers insights into the intrinsic properties of an isolated CrF₂ molecule, free from the constraints of the crystal lattice.

Gas-Phase Electron Diffraction Analysis of Chromium Difluoride

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds. libretexts.org In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern provides information about the internuclear distances within the molecule. libretexts.orglibretexts.org

While no specific gas-phase electron diffraction study for chromium(II) fluoride is readily available in the literature, the principles of VSEPR (Valence Shell Electron Pair Repulsion) theory can be used to predict its molecular geometry. For a simple triatomic molecule like CrF₂, the arrangement of atoms is expected to be linear to minimize the repulsion between the two electron pairs in the Cr-F bonds. rsc.org Therefore, in the gas phase, the CrF₂ molecule is predicted to have a linear F-Cr-F geometry with a bond angle of 180°.

It is important to note that the Jahn-Teller distortion observed in the solid state is a cooperative phenomenon arising from the interactions within the crystal lattice and would not be present in an isolated gas-phase molecule in the same manner. The study of related chromium compounds in the gas phase, such as chromyl fluoride (CrO₂F₂), has been successfully carried out using electron diffraction, confirming the utility of this technique for chromium halides. A future GED study on CrF₂ would be invaluable for precisely determining its gas-phase bond lengths and confirming its predicted linear geometry.

Structural Analysis of Coordination Complexes

While the focus is on Chromium(II) fluoride, the available X-ray crystallography literature on its adducts predominantly features complexes derived from kinetically robust Chromium(III) fluoride precursors. These Cr(III) complexes, which contain the [CrF₂]⁺ core, serve as valuable building blocks for constructing larger molecular architectures. nih.govscispace.com

Detailed structural information has been obtained for adducts formed from the reaction of cis-[CrIIIF₂(NN)₂]NO₃ (where NN is a bidentate nitrogen ligand like 1,10-phenanthroline (B135089) or 2,2'-bipyridine) with lanthanide salts. nih.govacs.org For example, the reaction with lanthanide nitrates yields tetranuclear clusters with the general formula [{CrF₂(phen)₂}₂{Ln(NO₃)₄}₂]. dtu.dk X-ray diffraction studies on these crystalline products provide precise data on bond lengths and angles.

In a representative gadolinium-containing cluster, [{CrF₂(phen)₂}₂{Gd(NO₃)₄}₂], the Cr-N bond distances are in the range of 2.0550(17) to 2.063(2) Å, which is comparable to the distances found in the monomeric cis-[CrF₂(phen)₂]NO₃ precursor. dtu.dk The fluoride ions act as bridges between the chromium and lanthanide centers, a key feature in the formation of these adducts. The study of these Cr(III) fluoride adducts provides insight into the coordination chemistry of the chromium-fluoride moiety, even though direct analogues using a Cr(II) center are less documented.

Interactive Table: Selected Crystallographic Data for a [{CrF₂(phen)₂}₂{Gd(NO₃)₄}₂] Adduct
Bond/ParameterValue (Å)Reference
Cr-N Distance Range2.0550(17) - 2.063(2) dtu.dk
Precursor Cr-N Distance Range2.0566(15) - 2.0934(15) dtu.dk

Fluoride bridges originating from chromium fluoride precursors play a crucial, structure-directing role in the assembly of polynuclear coordination clusters, particularly in mixed 3d-4f metal systems. dtu.dk The use of kinetically robust chromium(III) fluoride complexes as synthons is a key strategy, as it allows for controlled assembly at moderate temperatures, avoiding the competitive formation of highly insoluble lanthanide fluorides (LnF₃). nih.govdtu.dk

Electronic Structure and Chemical Bonding in Chromium Ii Difluoride Systems

Quantum Chemical Descriptions of Electronic States

Quantum chemical calculations have been pivotal in characterizing the potential energy surfaces and electronic states of CrF₂. These studies reveal a nuanced picture that goes beyond simple ligand-field theory predictions.

Through the application of sophisticated wave function-based methods and density functional theory, the ground state of the gaseous CrF₂ monomer has been identified as a bent molecule with ⁵B₂ symmetry. ed.ac.ukmassey.ac.nz This bent geometry is a direct consequence of the Renner-Teller effect. massey.ac.nzmassey.ac.nz

For a linear arrangement (D∞h symmetry), the predicted ground state would be ⁵Πg. ed.ac.ukmassey.ac.nz However, calculations show this linear configuration is not a true minimum but rather a second-order saddle point on the potential energy surface. massey.ac.nzmassey.ac.nz This instability leads to a distortion, breaking the linear symmetry and resulting in the more stable, bent ⁵B₂ state. ed.ac.ukmassey.ac.nz The d-orbital electron configuration for the Cr²⁺ ion is a key factor in determining this structure.

Table 1: Calculated Electronic States of CrF₂ Monomer
StateGeometrySignificanceReference
⁵B₂BentTrue Ground State ed.ac.ukmassey.ac.nz
⁵ΠgLinearTransition State (Renner-Teller distorted) ed.ac.ukmassey.ac.nz

The electronic structure of CrF₂ is complicated by the presence of several low-lying electronic states and shallow bending potentials, which makes experimental structure determination challenging. researchgate.net Theoretical calculations have explored these states to build a more complete energy landscape. The ⁵Πg state, while a transition state, is the lowest-energy linear state and splits into two non-degenerate states upon bending, with the ⁵B₂ state being the ground state. massey.ac.nz

The shallow nature of the bending potential is a significant feature; while the molecule is definitively bent, the energy barrier to linearization is small. massey.ac.nz This means that at the high temperatures required to vaporize CrF₂, a considerable fraction of molecules may possess enough vibrational energy to behave as effectively linear. massey.ac.nz Higher-lying electronic states, such as the ⁵Δg, ³Σg⁻, and ¹Σg⁺ states, have also been subjects of theoretical investigation for chromium dihalides, providing a broader understanding of the molecule's potential excited state dynamics. ed.ac.uk

Theoretical Approaches to Electron Correlation

Accurately modeling the electronic structure of transition metal compounds like CrF₂ necessitates methods that can handle electron correlation—the interaction between electrons—effectively. Both static (or strong) correlation, arising from near-degenerate orbitals, and dynamic correlation, from the instantaneous repulsion between electrons, are crucial.

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for describing systems with significant static correlation, which is characteristic of the d-orbitals in transition metal complexes. numberanalytics.comarxiv.org In this approach, a specific set of "active" electrons and orbitals, typically the valence electrons and orbitals involved in bonding, are treated with a full configuration interaction calculation, while the remaining orbitals are treated at the Hartree-Fock level. arxiv.org CASSCF calculations have been successfully applied to chromium dihalides, confirming that the ⁵Πg state is the lowest-energy state for the linear molecule, which then distorts to the bent ⁵B₂ ground state. massey.ac.nzmassey.ac.nz

While CASSCF provides a good qualitative description, it often lacks the accuracy for quantitative predictions because it does not sufficiently capture dynamic electron correlation. arxiv.orgmolcas.org To remedy this, second-order perturbation theory (CASPT2) is frequently applied to the CASSCF wave function. wikipedia.org CASPT2 adds dynamic correlation as a perturbation, yielding more accurate energies and properties. numberanalytics.commolcas.org This two-step CASSCF/CASPT2 approach is a standard for studying the ground and excited states of transition metal compounds, allowing for the calculation of excitation energies and oscillator strengths. numberanalytics.commolcas.org However, care must be taken to avoid issues such as "intruder states," which can arise in PT2 calculations and may require specialized techniques to resolve. molcas.org

Table 2: Overview of Multireference Methods for CrF₂
MethodPrimary PurposeStrengthsLimitations
CASSCFTreats static electron correlationGood for qualitative description of multireference systems (e.g., bond breaking, excited states). arxiv.orgDoes not capture dynamic correlation well; can be computationally expensive as active space grows. arxiv.org
CASPT2Adds dynamic correlation to a CASSCF referenceProvides quantitative accuracy for energies and properties of ground and excited states. numberanalytics.comwikipedia.orgCan suffer from intruder state problems; results depend on the quality of the reference CASSCF calculation. molcas.org

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods, particularly using unrestricted Kohn-Sham (broken symmetry) approaches, have been effectively used to determine the low-energy geometries of chromium dihalide molecules and their clusters. massey.ac.nz These calculations corroborate the findings from wave function methods, predicting a bent ⁵B₂ ground state for the CrF₂ monomer. ed.ac.ukmassey.ac.nz

DFT is also widely used to investigate the properties of chromium-containing materials in different environments. For example, it has been employed to study the structure and band gaps of 2D chromium-ion-based systems and to simulate microscopy images for comparison with experimental results. princeton.edu Furthermore, ab initio molecular dynamics (AIMD) simulations, which use DFT to calculate forces on the fly, have been used to study the solvation and coordination of chromium ions in molten fluoride (B91410) salts, providing insight into the local structure and chemical behavior in technologically relevant media. escholarship.org

Predicting the electronic absorption spectra of molecules like CrF₂ requires high-level ab initio calculations that can accurately determine the energies of excited states and the probabilities of transitions to them. Multireference methods are essential for this task due to the complex electronic structure of transition metal compounds. core.ac.uk

A robust approach involves using methods like CASSCF or Complete Active Space Configuration Interaction (CASCI) followed by N-electron valence state perturbation theory (NEVPT2). nih.gov This methodology has been calibrated for calculating the X-ray absorption spectra (XAS) of first-row transition metals, including chromium. By establishing systematic corrections, these ab initio methods can produce spectra in very good agreement with experimental results, allowing for the detailed interpretation of spectral features in terms of chemical bonding and local electronic structure. nih.gov Such calculations are crucial for distinguishing between the effects of interatomic chemical interactions and intra-atomic electron correlation on the observed spectra. core.ac.uk For UV-Vis spectra, other methods like equation-of-motion coupled-cluster (EOM-CCSD) can also provide reliable predictions of vertical transition energies. researchgate.net

Ligand Field Theory and Molecular Orbital Analysis

The electronic structure and bonding in Chromium(II) difluoride (CrF₂) are governed by the d⁴ electron configuration of the Chromium(II) ion (Cr²⁺). Ligand field theory and molecular orbital analysis are essential frameworks for understanding the properties of this compound. In the solid state, Cr²⁺ is surrounded by six fluoride (F⁻) ligands, forming a [CrF₆]⁴⁻ cluster. The arrangement of electrons within the d-orbitals of this cluster dictates its geometry and stability.

For d-electron counts from d⁴ to d⁷, the possibility of high-spin and low-spin configurations arises, depending on the magnitude of the octahedral splitting energy (Δo) relative to the electron pairing energy (Π). uci.edu Fluoride is typically a weak-field ligand, leading to a small Δo and favoring a high-spin configuration for the Cr²⁺ ion.

Ligand Field Strength in Hexafluorochromate(II) Clusters

This theoretical distortion is clearly observed in the crystal structure of Chromium(II) difluoride. Instead of a regular octahedral geometry, the [CrF₆]⁴⁻ unit is distorted. This results in a structure with two long and four short Cr-F bonds. This tetragonal elongation effectively removes the electronic degeneracy and stabilizes the compound.

The crystal structure of CrF₂ is a distorted rutile, belonging to the monoclinic P2₁/c space group. materialsproject.org The significant difference in bond lengths within the coordination sphere of the chromium ion is a direct consequence of the Jahn-Teller effect. nih.gov

Table 1. Crystallographic and Bond Distance Data for Chromium(II) Difluoride.
ParameterValueReference
Crystal SystemMonoclinic materialsproject.org
Space GroupP2₁/c materialsproject.org
Short Cr-F Bond Distances (Å)~2.00
Long Cr-F Bond Distances (Å)~2.43-2.46 materialsproject.org

Topological Analysis of Charge Density (Bader's Theory of Atoms in Molecules)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density (ρ(r)). utexas.eduutexas.edu This theory partitions a molecule into atomic basins based on zero-flux surfaces in the gradient vector field of the electron density. skoltech.ru The nature of the interaction between two atoms is characterized by the properties of the electron density at a specific point between them known as the bond critical point (BCP).

Key topological parameters at the BCP include the electron density itself (ρ(r_BCP)) and its Laplacian (∇²ρ(r_BCP)). The Laplacian indicates whether the electron density is locally concentrated (∇²ρ < 0), characteristic of shared-shell (covalent) interactions, or locally depleted (∇²ρ > 0), characteristic of closed-shell (ionic, van der Waals) interactions. researchgate.net

For the Cr-F bonds in Chromium(II) difluoride, a significant degree of ionic character is expected due to the high electronegativity of fluorine. A topological analysis would therefore be expected to show the following characteristics at the Cr-F bond critical points:

A relatively low value of electron density (ρ(r_BCP)).

A positive value for the Laplacian of the electron density (∇²ρ(r_BCP) > 0), indicating charge depletion at the BCP, which is typical for interactions between a metal and a highly electronegative element like fluorine.

These features classify the Cr-F bond as a closed-shell interaction, dominated by ionic character.

Table 2. Expected Topological Properties at Bond Critical Points (BCPs) for Different Interaction Types.
Interaction TypeElectron Density (ρ(r_BCP))Laplacian (∇²ρ(r_BCP))Reference
Shared (Covalent)LargeNegative researchgate.net
Closed-Shell (Ionic, H-bond)SmallPositive researchgate.net

Spectroscopic Probes of Chromium Ii Difluoride Systems

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a fundamental tool for probing the bonding and structure of a compound by measuring the energies of its molecular vibrations.

Detailed experimental data for the specific vibrational frequencies of chromium-fluorine modes in solid CrF₂ from Raman and Infrared spectroscopy are not extensively reported in the readily available literature. One study notes that CrF₂ is transparent in the infrared region between 1323 cm⁻¹ and 5000 cm⁻¹, indicating the absence of fundamental vibrational absorptions in this range. researchgate.net The fundamental Cr-F vibrational modes are expected to occur at lower frequencies.

A 1988 study by Blinova, Shklyarik, and Shcherbe investigated the infrared and Raman spectra of CrF₂ molecules isolated in rare-gas matrices, which would provide the vibrational frequencies of an isolated CrF₂ unit. nih.gov However, the specific frequency values from this matrix-isolation study are not detailed in available abstracts. For crystalline materials like CrF₂, which has a distorted rutile structure, group theory predicts a set of Raman and IR active lattice vibrations. These spectroscopic techniques are highly sensitive to the crystal's symmetry, and the number and activity (Raman or IR) of the vibrational modes are determined by the crystal's point group. rsc.org

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a key technique for examining the d-orbital splitting in transition metal compounds. For CrF₂, it reveals the electronic transitions within the d-orbitals of the Cr²⁺ ion, which are profoundly influenced by the distorted octahedral coordination environment.

The electronic spectrum of CrF₂ is characterized by transitions originating from the ⁵B₁g ground state of the Cr²⁺ ion, which sits (B43327) in a site of approximate D₄h symmetry due to the Jahn-Teller distortion. researchgate.net A comprehensive study of single-crystal CrF₂ identified several absorption bands and narrow lines corresponding to electronic transitions to excited quintet and triplet levels. researchgate.net

The spin-allowed d-d transitions are key to understanding the ligand field splitting. The lowest energy d-d transition (⁵B₁g → ⁵A₁g) is particularly significant. Its energy has been reported at 1.23 eV (approximately 9920 cm⁻¹). researchgate.net The interpretation of the full spectrum allowed for the determination of the ligand field parameters, which quantify the electronic interactions in the complex. researchgate.net

Ligand Field Parameters for CrF₂
ParameterValue (cm⁻¹)Description
Dq1039.4Cubic field splitting parameter
B895Racah interelectronic repulsion parameter
C3152Racah interelectronic repulsion parameter
Ds-371Tetragonal splitting parameter
Dt320Tetragonal splitting parameter

Data sourced from Lim and Stout, 1975. researchgate.net

Studies using polarized light on single crystals of CrF₂ provide crucial information for assigning the observed electronic transitions. By orienting the crystal and the polarization of the incident light relative to the crystallographic axes, the symmetry of the electronic states involved in a transition can be determined. researchgate.net

The polarized absorption spectra of CrF₂ have been recorded at temperatures ranging from 293 K down to 5.5 K over a spectral range of 6000 to 38,000 cm⁻¹. researchgate.net The spectra were measured with light propagating along several crystallographic directions, including nih.gov, researchgate.net, and researchgate.net. researchgate.net This detailed analysis revealed four particularly narrow lines, which were identified as magnetic dipole transitions based on their distinct polarization properties. researchgate.net The observation of such sharp lines and their behavior with different light polarizations are essential for confirming the electronic ground state and the symmetry of the excited states. researchgate.net

Observed Magnetic Dipole Transitions in CrF₂
Transition Energy (cm⁻¹)Full Width at Half-Height (cm⁻¹)
10,3944
16,9864
18,1224
20,2704

Data sourced from Lim and Stout, 1975. researchgate.net

The crystal structure of CrF₂ is a distorted rutile type, a direct consequence of the Jahn-Teller effect acting on the d⁴ electronic configuration of the Cr²⁺ ion. youtube.com In an ideal octahedral environment, the d⁴ configuration would have a degenerate ³E_g ground state. The Jahn-Teller theorem mandates that this degeneracy must be lifted by a geometric distortion, which for CrF₂ results in a compression of the CrF₆ octahedra, leading to a structure with D₄h symmetry. researchgate.net

The optical spectra are interpreted based on this distorted structure. The energy levels of the d-orbitals are split by the lower-symmetry crystal field, and the observed absorption bands correspond to electronic transitions between these split levels. The ground state in D₄h symmetry is ⁵B₁g. researchgate.net The analysis of the polarized spectra, showing which transitions are active with light polarized parallel or perpendicular to the principal symmetry axis, allows for a definitive assignment of the excited states (e.g., ⁵A₁g, ⁵B₂g, ⁵E_g) and validates the structural model derived from diffraction methods. researchgate.net The high experimental energy of the lowest d-d transition is directly linked to this specific structural distortion. researchgate.net

Advanced Spectroscopic Techniques

Beyond conventional spectroscopy, advanced methods offer deeper insights into the element-specific magnetic properties and complex solution behaviors of chromium difluoride systems.

X-ray Magnetic Circular Dichroism (XMCD) for Element-Specific Magnetization

X-ray Magnetic Circular Dichroism (XMCD) is a powerful, element-specific synchrotron-based technique that probes the magnetic properties of a specific element within a compound. diamond.ac.uk It measures the difference in absorption of left and right circularly polarized X-rays by a material in a magnetic field. wikipedia.orgesrf.fr By tuning the X-ray energy to a specific absorption edge (e.g., the L-edge of a transition metal), one can obtain information exclusively about the magnetic state of that element. diamond.ac.ukwikipedia.org The primary strength of XMCD is its ability to separate the spin and orbital contributions to the total magnetic moment of the atom. diamond.ac.ukesrf.fr

While direct XMCD studies on pure Chromium(II) difluoride are not widely reported, the technique has been successfully applied to related chromium-fluoride systems. For instance, XMCD was used to study a dinuclear Cr(III)-Dy(III) cluster that was synthesized through fluoride (B91410) abstraction from a cis-[CrF₂(phen)₂]⁺ complex. nih.govacs.org In this study, the XMCD measurements at the Cr L₂,₃-edges provided an element-specific magnetization curve for the chromium center. nih.govacs.org This allowed researchers to probe the very weak magnetic coupling between the Cr(III) and Dy(III) ions and to determine the magnetic anisotropy of the Cr(III) ion. nih.govacs.org This application demonstrates the potential of XMCD to unravel the intricate magnetic interactions in systems containing chromium and fluoride.

Chemometric Analysis (PCA, TTFA) of UV-Vis Spectroscopic Data for Complexation and Kinetics

The study of complexation equilibria and reaction kinetics of chromium(II) species in solution using UV-Vis spectroscopy can be challenging due to the presence of multiple absorbing species and significant spectral overlap. Chemometrics, which applies mathematical and statistical methods to chemical data, provides powerful tools to overcome these challenges. Techniques like Principal Component Analysis (PCA) and Target Transformation Factor Analysis (TTFA), along with related methods such as Multivariate Curve Resolution by Alternating Least-Squares (MCR-ALS), can deconstruct complex, evolving spectral datasets. nih.govresearchgate.net

The general approach involves recording a series of UV-Vis spectra over the course of a reaction or titration. This data matrix, where each row represents a spectrum at a specific time or condition, can be decomposed into two smaller matrices: one representing the concentration profiles of each chemical species and the other representing the "pure" spectrum of each of those species. nih.govresearchgate.net

This methodology allows for the determination of:

The number of contributing species: The first step in PCA or MCR-ALS analysis is to determine the number of independent chemical components that contribute to the spectra.

Kinetic profiles: The evolution of the concentration of each reactant, intermediate, and product over time can be resolved without needing to know the spectra of the individual components beforehand. nih.gov

Pure component spectra: The calculated spectrum for each species involved in the process can be extracted, which aids in their identification. nih.govresearchgate.net

While specific applications of these chemometric techniques to Chromium(II) difluoride are not prominent in the literature, their successful use in studying the complexation of Cu(II) ions and the photocatalytic degradation of dyes demonstrates their high potential. nih.govnih.gov For CrF₂, this approach could be used to study its dissolution, the formation of various aquated or complexed Cr(II) species, and the kinetics of its oxidation to Cr(III) by analyzing time-resolved UV-Vis spectral data.

Magnetic Properties and Phenomena in Crf₂

Antiferromagnetic Ordering and Sublattice Magnetization

The primary magnetic characteristic of CrF₂ at low temperatures is antiferromagnetism, a state where adjacent magnetic moments align in an anti-parallel fashion.

Neutron diffraction studies have unequivocally shown that CrF₂ is a two-sublattice antiferromagnet. aip.org In this model, the crystal lattice of magnetic Cr²⁺ ions is divided into two interpenetrating sublattices. nasa.govyoutube.com Below the Néel temperature, the magnetic moments (spins) on one sublattice align parallel to each other, while the moments on the second sublattice also align in parallel but in a direction opposite to the first. nasa.govddugu.ac.in This antiparallel alignment results in a net magnetization of zero in the ideal antiferromagnetic state. youtube.com The structure of CrF₂ is a distorted rutile type with monoclinic symmetry (space group P2₁/c), containing two Cr²⁺ ions per unit cell, which form the basis for this two-sublattice structure. aip.org

While fundamentally antiferromagnetic, CrF₂ displays a more complex magnetic behavior known as canted antiferromagnetism. aip.org This phenomenon arises when the antiparallel magnetic moments of the two sublattices are not perfectly collinear (i.e., not exactly 180° apart). aip.org This slight canting of the spins results in a small net magnetic moment, leading to weak ferromagnetism. aip.orgrsc.org

In single-crystal magnetic susceptibility measurements, it was discovered that below its transition temperature, CrF₂ develops a weak ferromagnetic moment parallel to the twofold b-axis. aip.org The observed moment is a result of the two sublattice spins being canted at an angle of 176.3° to each other. aip.org

Magnetic PropertyValueTemperature
Ferromagnetic Moment7.1 x 10² erg gauss⁻¹ mole⁻¹4.2 K
Coercive Field26 G4.2 K
Spin Canting Angle176.3°4.2 K

This interactive table summarizes the key parameters of weak ferromagnetism observed in CrF₂ at low temperatures. aip.org

This weak ferromagnetic moment decreases as the temperature rises, vanishing at the magnetic ordering temperature in a manner typical for the sublattice magnetization of an antiferromagnet. aip.org

Neutron diffraction is a powerful technique for determining the magnetic structure of materials because neutrons themselves have a magnetic moment and can be scattered by ordered magnetic ions in a crystal. aps.orgmdpi.com Early neutron diffraction studies on powdered CrF₂ were crucial in establishing its magnetic ordering. aps.org

These experiments confirmed the existence of magnetic ordering and determined the Néel temperature to be approximately 53 K. aps.org The data indicated that the magnetic unit cell was identical to the chemical unit cell. aps.org The Cr²⁺ moments were found to be aligned in ferromagnetic sheets in the (011) planes, with adjacent planes being antiparallel. aps.org While a unique magnetic axis could not be definitively established, the data suggested that the magnetic moments lie parallel to the longest Cr-F bonds within the distorted octahedral coordination of the Cr²⁺ ions. aps.org The intensity of magnetic reflections, such as the (110) reflection, was observed to decrease with increasing temperature, following a Brillouin-type curve and disappearing at the Néel temperature. aps.org

Magnetic Susceptibility and Heat Capacity Investigations

Further understanding of the magnetic transitions in CrF₂ comes from studying its thermodynamic properties, specifically its magnetic susceptibility and heat capacity.

Magnetic susceptibility measurements provide insight into how a material responds to an applied magnetic field. For CrF₂, single-crystal susceptibility measurements below the Néel temperature confirm the presence of the weak ferromagnetic moment. aip.org As the temperature approaches the transition point from below, this ferromagnetic moment drops to zero. aip.org Above the Néel temperature, the material transitions into a paramagnetic state, where the magnetic susceptibility generally follows the Curie-Weiss law. youtube.comyoutube.com The temperature at which the magnetic susceptibility peaks is characteristic of the Néel temperature in antiferromagnetic materials. youtube.com In CrF₂, this transition occurs at approximately 49.6 K. aip.org The development of the ferromagnetic moment below this temperature is a clear indicator of the canted antiferromagnetic ordering. aip.org

The transition from a magnetically ordered state to a disordered paramagnetic state is a second-order phase transition, which is accompanied by a distinct anomaly in the material's heat capacity. aps.orgnih.gov Low-temperature heat capacity measurements performed on CrF₂ reveal a typical lambda (λ)-shaped peak at 49.26 K. aip.org This anomaly is a classic signature of a cooperative magnetic ordering transition, such as the antiferromagnetic ordering in CrF₂. aip.orgnih.gov The peak marks the Néel temperature, where the thermal energy becomes sufficient to overcome the exchange interactions that maintain the ordered antiparallel alignment of the magnetic moments. youtube.com The entropy change associated with this transition provides information about the magnetic degrees of freedom in the system.

Spin Interactions and Magnetic Anisotropy in Chromium(II) difluoride (CrF₂)

Chromium(II) difluoride (CrF₂) is an inorganic compound that exhibits notable magnetic properties stemming from the electron configuration of the chromium(II) ion (Cr²⁺). The Cr²⁺ ion has a d⁴ electron configuration, which, in an octahedral crystal field, leads to a high-spin state with four unpaired electrons. This abundance of unpaired electrons is the primary source of its magnetic behavior.

Below a specific critical temperature, known as the Néel temperature (Tɴ), the individual magnetic moments of the Cr²⁺ ions align in an ordered fashion. Neutron diffraction studies have confirmed that CrF₂ is an antiferromagnet, with a Tɴ reported to be between 49.26 K and 53 K. neuroquantology.comCurrent time information in Bangalore, IN. In an ideal antiferromagnet, the magnetic moments of neighboring ions align in an antiparallel manner, resulting in a net magnetic moment of zero. However, the structural distortion in CrF₂ introduces magnetic anisotropy, causing the spins on the two sublattices to be slightly canted rather than perfectly antiparallel. This phenomenon, known as canted antiferromagnetism or weak ferromagnetism, results in a small net ferromagnetic moment below the Néel temperature. neuroquantology.com The angle between the spins of the two nearly antiparallel sublattices has been determined to be approximately 176.3°, giving rise to the weak ferromagnetic behavior observed experimentally. neuroquantology.com

Table 1: Magnetic and Structural Properties of Bulk CrF₂

Property Value Reference
Magnetic Ordering Canted Antiferromagnet neuroquantology.com
Néel Temperature (Tɴ) 49.26 K - 53 K neuroquantology.comCurrent time information in Bangalore, IN.
Crystal Structure Distorted Rutile (Monoclinic) neuroquantology.comwikipedia.org
Space Group P2₁/c neuroquantology.com
Jahn-Teller Distortion Present (d⁴ Cr²⁺ ion) wikipedia.org
Spin Canting Angle ~176.3° neuroquantology.com

Exchange Coupling in Fluoride-Bridged Systems

The magnetic ordering in CrF₂ is governed by exchange interactions, which are indirect coupling mechanisms between the magnetic moments of the Cr²⁺ ions. Since the chromium ions are not in direct contact, the interaction is mediated by the intervening non-magnetic fluoride (B91410) (F⁻) anions. This type of interaction is known as superexchange.

The superexchange mechanism involves the virtual hopping of electrons between the d-orbitals of the chromium ions and the p-orbitals of the fluoride ions. The nature and strength of this coupling are highly dependent on the geometry of the Cr-F-Cr bond, particularly the bond angle and distance. The Goodenough-Kanamori rules provide a framework for predicting whether a superexchange interaction will be ferromagnetic or antiferromagnetic based on orbital overlap.

In systems like chromium halides, the superexchange can be complex, involving competition between different pathways. aps.orgarxiv.org

Antiferromagnetic Coupling: Typically, a 180° Cr-F-Cr bond angle facilitates strong overlap between the magnetic orbitals of the metal ions and the fluoride p-orbitals, leading to a strong antiferromagnetic coupling.

Ferromagnetic Coupling: When the bond angle approaches 90°, the magnetic orbitals on the metal ions can become orthogonal, suppressing the antiferromagnetic pathway. In such cases, a weaker ferromagnetic coupling, often involving Hund's rule on the anion, may dominate. aps.org

Magnetic Behavior in Nanoparticle Forms

There is currently a limited body of published research focusing specifically on the magnetic properties of chromium(II) difluoride nanoparticles. However, the behavior of magnetic materials at the nanoscale is known to differ significantly from their bulk counterparts due to finite-size and surface effects. Based on general principles observed in other magnetic nanoparticles, such as those made from iron oxides or other transition metal compounds, several key changes in magnetic behavior can be anticipated for CrF₂ nanoparticles. nih.govnih.govresearchgate.net

One of the most prominent phenomena in magnetic nanoparticles is superparamagnetism . nih.govnih.gov In nanoparticles below a certain critical size, the magnetic anisotropy energy, which holds the magnetic moments in a specific direction, can become comparable to the thermal energy. This allows the net magnetic moment of the entire nanoparticle to fluctuate randomly, causing it to behave like a single "super" paramagnetic spin. In a superparamagnetic state, the nanoparticles would exhibit a strong magnetic response to an external field but would show no remanence (retained magnetism) once the field is removed.

Other potential effects in CrF₂ nanoparticles include:

Changes in Néel Temperature: The magnetic ordering temperature (Tɴ) can be size-dependent. For nanoparticles, Tɴ often decreases with decreasing particle size due to the increased influence of surface effects and finite-size scaling phenomena.

Core-Shell Magnetic Structures: In some cases, the magnetic ordering of the surface layer (shell) of a nanoparticle may differ from that of the interior (core). This could lead to complex magnetic behaviors, such as exchange bias, if the shell has different magnetic properties than the antiferromagnetic core.

While these phenomena are well-documented for many types of magnetic nanoparticles, their specific manifestation in CrF₂ nanoparticles remains an area for future investigation. neuroquantology.comresearchgate.net

Thermodynamic Stability and Phase Behavior of Crf₂

Thermal Stability and Decomposition Pathways

Chromium(II) fluoride (B91410) is a blue-green iridescent solid that is relatively stable. wikipedia.org It possesses a high melting point of 894 °C (1167 K) and a boiling point exceeding 1300 °C. wikipedia.org While stable, like other chromous compounds, it is susceptible to oxidation, turning into chromium(III) oxide when heated in the presence of air. wikipedia.org

Thermogravimetric analysis (TGA) performed under an inert atmosphere, such as nitrogen or argon, is a crucial technique for assessing the intrinsic thermal stability of a compound by monitoring its mass change as a function of temperature. researchgate.netnih.gov This method prevents oxidative decomposition, which would occur in an air atmosphere. Current time information in Jabalpur Division, IN. For a thermally stable, non-volatile solid like CrF₂, a TGA profile under an inert gas is expected to show minimal mass loss over a wide temperature range. Significant mass loss would only be anticipated as the temperature approaches the compound's boiling or sublimation point.

In the case of pure CrF₂, decomposition pathways under inert conditions are not prominently documented in the literature, suggesting its high thermal stability. The primary concern during heating is not decomposition into its constituent elements but potential disproportionation or reaction with other species if present. For instance, studies on the thermal decomposition of other metal fluorides sometimes reveal complex transformations rather than simple volatilization. mdpi.com Given the established stability of CrF₂ up to its melting point, a TGA curve would likely exhibit a flat profile until very high temperatures are reached.

Energetic Considerations and Formation Enthalpies

The stability of a compound can be quantified by its enthalpy of formation and through computational assessments. These values provide insight into the energy landscape of the material relative to its constituent elements or competing phases.

Thermodynamic Property Value
Standard Enthalpy of Formation (ΔfH⦵298, solid)-775 kJ/mol matsci.org
Melting Point894 °C (1167 K) wikipedia.orgmaterialsproject.org
Boiling Point>1300 °C wikipedia.org

In modern materials science, first-principles computational methods are used to predict the thermodynamic stability of crystalline solids. materialsproject.org A key metric derived from these calculations is the "energy above the convex hull" (E_above_hull). researchgate.net The convex hull represents the lowest possible energy state for a given chemical system, constructed from the formation energies of all known stable phases.

A compound with an E_above_hull of zero lies on the convex hull, indicating it is predicted to be thermodynamically stable and will not spontaneously decompose into other stable phases. A positive E_above_hull signifies that the compound is metastable and possesses excess energy relative to a combination of stable phases.

According to data from the Materials Project, Chromium(II) fluoride in its monoclinic P2₁/c space group (mp-554340) has an energy above the hull of 0.000 eV/atom, confirming its thermodynamic stability.

Compound Material ID Energy Above Hull (eV/atom) Predicted Stability
CrF₂mp-5543400.000Stable

Phase Equilibria in Chromium(II) Fluoride Systems

Understanding the phase equilibria of CrF₂ with other related compounds is essential for predicting its behavior in multi-component systems, such as in the presence of chromium(III) fluoride (CrF₃), which can also form during corrosion processes.

The phase diagram of the CrF₂-CrF₃ binary system was first investigated in detail by B.J. Sturm in 1962. materialsproject.org This work, based on quenching experiments, identified a complex relationship between the two fluorides. materialsproject.org

The study established the existence of a single intermediate mixed-valence compound, chromium(II,III) fluoride (Cr₂F₅), which has a stability range between approximately 40 and 45 mole percent of CrF₃. materialsproject.org The phase diagram is characterized by two invariant points:

A eutectic point at a composition of 14 mole % CrF₃, where the liquid phase is in equilibrium with solid CrF₂ and solid Cr₂F₅ at a temperature of 1104 ± 5 K. materialsproject.org

A peritectic point at 29 mole % CrF₃ and a temperature of 1270 ± 5 K, where the liquid phase reacts with solid CrF₃ to form the intermediate compound Cr₂F₅. materialsproject.org

More recent thermodynamic assessments using the CALPHAD (Computer Coupling of Phase Diagrams and Thermochemistry) method have refined the understanding of this system, largely confirming Sturm's experimental findings and providing a thermodynamically consistent model of the phase equilibria. materialsproject.org

Phase Diagram Feature Temperature (K) Composition (mole % CrF₃) Phases in Equilibrium
Eutectic Point1104 ± 5 materialsproject.org14 materialsproject.orgLiquid, CrF₂, Cr₂F₅
Peritectic Point1270 ± 5 materialsproject.org29 materialsproject.orgLiquid, CrF₃, Cr₂F₅
Melting Point (CrF₂)1167 ± 2 materialsproject.org0Solid CrF₂, Liquid
Melting Point (Cr₂F₅)1270 ± 5 materialsproject.org~42-46 materialsproject.orgSolid Cr₂F₅, Liquid

Coordination Chemistry of Divalent Chromium with Fluoride Ligands

Synthesis and Characterization of Organometallic Chromium(II) Fluorides

The synthesis of organometallic chromium(II) fluorides presents unique challenges and opportunities in the field of inorganic chemistry. These compounds, which feature direct bonds between chromium and carbon atoms alongside fluoride (B91410) ligands, are of interest for their potential catalytic applications. acs.org

One synthetic strategy involves the reaction of a chromium precursor with a suitable organometallic reagent and a fluoride source. For example, the treatment of chromocene (B72048) with 1,3-dimesitylimidazolium chloride has been shown to produce a 14-electron CpCrCl(1,3-dimesitylimidazolin-2-ylidene) complex, a rare example of a CpCr(II) complex with four unpaired electrons. acs.org Subsequent reaction with phenyl magnesium bromide yields the corresponding phenyl derivative, CpCrPh(1,3-dimesitylimidazolin-2-ylidene), which has been characterized by X-ray crystallography. acs.org

The synthesis of Cr(II) complexes with chelating bis(alkoxide) ligands has also been explored. Depending on the crystallization solvent, either a mononuclear complex, Cr[OO]Ph(THF)₂, or a dinuclear complex, Cr₂([OO]Ph)₂, can be obtained. nih.govmdpi.com These complexes demonstrate the influence of the ligand environment on the resulting structure.

Solvation and Speciation of Chromium(II) in Fluoride Melts

Understanding the behavior of chromium ions in molten fluoride salts is crucial for applications such as molten salt nuclear reactors, where corrosion is a significant concern. researchgate.netescholarship.orgosti.gov Ab initio molecular dynamics (AIMD) simulations have proven to be a powerful tool for investigating the solvation structure and speciation of Cr(II) in these extreme environments. researchgate.netescholarship.orgosti.govescholarship.org

Ab Initio Molecular Dynamics Simulations of Solvation Shells

AIMD simulations have been employed to study the short- and medium-range structure of Cr(II) in various fluoride melts, including 2KF-NaF, 2LiF-BeF₂, and 3LiF-AlF₃. researchgate.netescholarship.org These simulations reveal that Cr²⁺ can be coordinated by different numbers of fluoride ions, with the coordination number being largely independent of the specific solvent. researchgate.netescholarship.orgosti.gov The variance in the coordination number tends to decrease as the oxidation state of chromium increases. researchgate.netescholarship.orgosti.gov

The strength of the local ion-water interaction and the dynamics of water exchange between the first and second hydration shells are key aspects of the solvation process. rsc.org AIMD studies have shown that counterions can influence the properties of the hydration shell even when they are in the second coordination shell. rsc.org

Analysis of Oligomer Formation and Medium-Range Order

The medium-range order in fluoride melts is significantly influenced by the presence of chromium ions, and this effect is solvent-dependent. researchgate.netescholarship.orgosti.gov In melts like 2KF-NaF, the structure is highly dynamic. researchgate.netescholarship.org In contrast, melts such as 2LiF-BeF₂ and 3LiF-AlF₃ are characterized by the formation of relatively long-lived molecular associates that can organize into larger oligomer structures. researchgate.netescholarship.orgosti.gov

Instead of being solvated solely by individual fluoride ions, Cr(II) can become incorporated into and solvated within these oligomeric structures. researchgate.netescholarship.org This finding suggests that a simple measure like fluoroacidity may not be sufficient to predict the corrosivity (B1173158) of molten fluorides. researchgate.netescholarship.org The ability of chromium to solvate must be understood in the context of both the short- and medium-range structure of the solvent. researchgate.netescholarship.org

Advanced Computational and Theoretical Modeling of Crf₂

Modeling of Spectroscopic and Magnetic Properties

Simulation of Electronic Spectra and Band Gaps

The simulation of electronic spectra and band gaps in CrF₂ is crucial for understanding its optical and transport properties. Due to the presence of chromium, a transition metal with strong electron correlation effects in its d-orbitals, standard computational methods must be augmented to achieve accurate predictions.

Research Findings: First-principles calculations, particularly those based on Density Functional Theory (DFT), are the primary tools for modeling the electronic structure of CrF₂. For transition metal compounds like CrF₂, standard DFT approximations like the Generalized Gradient Approximation (GGA) may not be sufficient. To account for the strong on-site Coulomb repulsion of the Cr d-electrons, the DFT+U method is often employed, where a Hubbard U term is added to the Hamiltonian to better describe electron localization.

Calculations performed by the Materials Project, using the Vienna Ab Initio Simulation Package (VASP) with the Perdew-Burke-Ernzerhof (PBE) approximation for the exchange-correlation functional, have determined a band gap for the monoclinic P2₁/c crystal structure of CrF₂. materialsproject.org The cutoff energy for the plane-wave expansion in these calculations was set to 520 eV. materialsproject.org The calculated band structure provides critical information on the formation, variation, and coupling of the Cr magnetic moments and the indirect magnetic polarization of the anion bands. rug.nl The methodology for such calculations involves achieving a self-consistent field (SCF) solution for the ground state electron density and then computing the band structure along high-symmetry directions in the Brillouin zone. tugraz.at

Table 1: Calculated Electronic Properties of Monoclinic CrF₂

Property Calculated Value Computational Method
Band Gap 0.01 eV DFT (PBE) materialsproject.org
Crystal System Monoclinic DFT (PBE) materialsproject.org
Space Group P2₁/c DFT (PBE) materialsproject.org
Formation Energy -2.823 eV/atom DFT (PBE) materialsproject.org
Magnetic Ordering Ferromagnetic DFT (PBE) materialsproject.org

These simulations are fundamental for interpreting experimental spectroscopic data and for predicting the material's potential in electronic and optoelectronic applications. The small calculated band gap suggests that CrF₂ may exhibit semiconductor-like or near-metallic behavior. materialsproject.org

Spin Hamiltonian Modeling for Magnetic Data Interpretation

To understand the intricate magnetic behavior of CrF₂, which arises from the d⁴ electron configuration of the Cr²⁺ ion, spin Hamiltonian modeling is a powerful theoretical tool. This approach simplifies the complex quantum mechanical problem by focusing only on the spin degrees of freedom, allowing for the interpretation of experimental magnetic data, such as that obtained from neutron diffraction and magnetic susceptibility measurements. mdpi.com

Research Findings: The effective spin Hamiltonian method allows for the calculation of a system's total energy based on its spin configuration. The model must be carefully constructed to include all significant spin interactions. mdpi.com For CrF₂, which adopts a distorted rutile-like structure due to the Jahn-Teller effect, the Hamiltonian would typically include several key terms. wikipedia.org

The process involves first-principles calculations (like DFT+U) to determine the parameters of the spin Hamiltonian, such as exchange interaction constants (J). mdpi.comnih.gov This is often done through an "energy-mapping" analysis, where the energies of various ordered spin configurations calculated via DFT are mapped onto the corresponding energies predicted by the classical Heisenberg model. nih.gov Once the parameters are established, the model can be used in Monte Carlo simulations or spin-wave theory to predict magnetic properties like the ordering temperature, magnetic structure, and spin excitation spectra. aps.orgornl.gov

The interpretation of experimental data is a key application. For instance, a spin Hamiltonian can be refined by fitting its predictions to inelastic neutron scattering data, which directly probes the spin-wave dispersions. aps.org This allows for a detailed understanding of the magnetic ground state and the nature of magnetic phase transitions. aps.orgarxiv.org

Table 2: Typical Components of a Spin Hamiltonian for Magnetic Materials

Term Description Mathematical Form (Example)
Heisenberg Exchange Describes the isotropic interaction between neighboring spins, favoring parallel (ferromagnetic) or anti-parallel (antiferromagnetic) alignment. $$H_{Heis} = - \sum_{i,j} J_{ij} \mathbf{S}_i \cdot \mathbf{S}_j$$
Single-Ion Anisotropy (SIA) Arises from the spin-orbit coupling and crystal field effects, creating an easy-axis or easy-plane of magnetization for an individual magnetic ion. $$H_{SIA} = \sum_i D (S_i^z)^2$$
Dzyaloshinskii-Moriya Interaction (DMI) An antisymmetric exchange interaction present in systems lacking inversion symmetry, which favors canting of spins. $$H_{DMI} = \sum_{i,j} \mathbf{D}_{ij} \cdot (\mathbf{S}_i \times \mathbf{S}_j)$$

By modeling these interactions, researchers can validate the predicted antiferromagnetic ordering in CrF₂ and interpret complex magnetic data to reveal the underlying spin dynamics.

Theoretical Prediction of Novel CrF₂ Structures and Properties

Computational materials science enables the theoretical prediction of novel crystalline structures that may be stable or metastable under different conditions. For CrF₂, beyond its known bulk structure, theoretical studies can explore the possibility of new phases, such as two-dimensional (2D) materials, which could possess unique and potentially useful properties. materialsproject.org

Research Findings: The primary known crystal structure of CrF₂ is a distorted rutile type, specifically a monoclinic lattice with the P2₁/c space group. materialsproject.orgwikipedia.org However, computational techniques like ab initio global structural prediction can be used to search for other thermodynamically stable or low-energy metastable phases. rsc.orgmdpi.com These methods systematically explore the potential energy surface of a given chemical composition to identify new structural candidates.

A significant area of theoretical prediction involves the creation of 2D materials from layered bulk compounds. researchgate.net The Materials Project has outlined a standard workflow for the theoretical exfoliation of 2D materials from their bulk counterparts. materialsproject.org This involves computationally isolating a single layer from a layered bulk crystal and imposing a vacuum along the c-axis to minimize interactions between periodic images. materialsproject.org While CrF₂ in its common form is not a van der Waals layered material, the principles of computational screening can be applied to explore the stability and properties of a hypothetical CrF₂ monolayer.

The properties of such a novel 2D CrF₂ structure would be expected to differ significantly from the bulk. The electronic and magnetic properties of 2D transition metal halides are highly sensitive to strain, doping, and defect engineering. nih.gov A theoretical 2D CrF₂ could exhibit unique magnetic ordering and electronic band structures, potentially tunable for applications in spintronics and nanoscale devices. nih.govarxiv.org For example, the band gap and magnetic anisotropy, critical for data storage and spintronic applications, could be modulated in a 2D framework. nih.gov

Table 3: Comparison of Known and Hypothetical CrF₂ Structures

Feature Known Bulk CrF₂ Hypothetical 2D CrF₂
Dimensionality 3D 2D
Crystal Structure Monoclinic (P2₁/c) materialsproject.org To be determined (e.g., hexagonal, tetragonal)
Bonding Ionic Covalent/Ionic
Predicted Properties Antiferromagnetic ordering, small band gap semiconductor materialsproject.org Potentially tunable magnetism (ferro- or antiferromagnetic), variable band gap, enhanced spin anisotropy researchgate.netnih.gov
Prediction Method Experimental determination & DFT calculations materialsproject.orgwikipedia.org Ab initio structural prediction, theoretical exfoliation materialsproject.orgrsc.org

Applications in Materials Science and Advanced Chemical Processes Academic Research Focus

Development of Advanced Magnetic Materials

The magnetic properties of transition metal compounds are of great interest for the development of new data storage and sensor technologies. The d⁴ electron configuration of the Cr²⁺ ion in Chromium(II) fluoride (B91410) leads to distinct magnetic behaviors. wikipedia.org

Investigation for Magnetic Storage Media and Sensor Development

Direct research into the application of pure Chromium(II) fluoride for magnetic storage media or sensors is limited. However, studies on related chromium(II) double fluorides provide valuable insights into its potential magnetic properties. For example, KCrF₃ and Na₂CrF₄ are described as high-spin compounds that are not antiferromagnetic and obey the Curie law over certain temperature ranges. research-nexus.netrsc.orgrsc.org This suggests that the Cr(II) ions in these fluoride lattices act as isolated magnetic centers.

The magnetic properties of these related compounds are summarized in the table below:

CompoundMagnetic BehaviorKey FindingsTemperature Range (K)
KCrF₃ High-spin, Not antiferromagneticObeys the Curie law. research-nexus.netrsc.orgrsc.org80-350
Na₂CrF₄ High-spinSimilar magnetic properties to KCrF₃. research-nexus.netrsc.orgrsc.orgNot specified
NH₄CrF₃ Weak magnetic interactionsUnlike KCrF₃ and Na₂CrF₄, shows some magnetic interaction. research-nexus.netrsc.orgNot specified

The investigation of these double fluorides indicates that the magnetic behavior of Cr(II) in a fluoride crystal field is a subject of academic interest. While these are not pure CrF₂, the data suggest that Chromium(II) fluoride itself likely possesses interesting magnetic properties worthy of investigation for applications in magnetic materials. The development of magnetic materials is a key area of research with applications in microbiology, sensing, and magnetic medicine. mdpi.com

Optical Materials Research

The doping of nanoparticles with transition metal ions has opened up new possibilities in the field of optical materials, with applications ranging from medical imaging to advanced light-converting devices.

Chromium-Doped Fluoride Nanoparticles for Bioimaging, Sensing, and Light Conversion

Transition metal and rare-earth ion-doped fluoride nanoparticles are recognized as technologically important photoluminescent materials. acs.org They are particularly attractive due to their low-energy phonons, high chemical stability, and optical transparency. acs.orgkobv.de While many studies have focused on rare-earth doping, there is a growing interest in using transition metal ions like chromium. kobv.deresearchgate.net

Recent research has focused on doping fluoride nanoparticles with chromium to harness their optical properties for various applications. acs.org These nanoparticles can be excited with near-infrared (NIR) light, which can penetrate biological tissues more deeply and with less scattering than visible light, making them ideal for bioimaging. researchgate.net

A summary of research findings on chromium-doped fluoride nanoparticles is presented below:

ApplicationHost MaterialKey Findings
Bioimaging Indium-Based Fluoride NanoparticlesCr³⁺-doped Na₃InF₆ nanoparticles show near-infrared luminescence and low cytotoxicity, making them promising for bioimaging applications. acs.orgkobv.de
Sensing Indium-Based Fluoride NanoparticlesThe photoluminescence lifetime of Cr³⁺-doped Na₃InF₆ nanoparticles varies linearly with temperature, suggesting their potential for use in luminescence sensing. acs.orgkobv.de
Light Conversion Indium-Based Fluoride NanoparticlesThese nanoparticles are being studied for their potential in light-converting devices due to their photoluminescent properties. acs.orgkobv.de

The development of these chromium-doped nanomaterials lays the groundwork for future studies aimed at achieving greater control over their properties and expanding their use in fields currently dominated by rare-earth-doped nanoparticles. acs.org

Research into Use in Specialty Glass and Optical Deposition

The investigation of chromium compounds in materials science has revealed their significant potential for modifying the properties of glasses and optical coatings. While research often focuses on the more stable chromium(III) state, the principles underlying the use of chromium fluorides are applicable to Chromium(II) difluoride. Chromium fluoride compounds are explored as coloring and fluxing agents in the manufacturing of specialty glass and ceramics. chemiis.com They are instrumental in creating green or teal coloration in the final products, demonstrating high thermal stability that preserves color vibrancy even at elevated temperatures. chemiis.com

In the context of optical deposition, fluoride compounds are widely used for creating thin films and coatings. americanelements.com Research into chromium-doped fluoroindate glasses, for example, provides critical insights into how chromium ions influence the material's optical characteristics. Studies on Cr³⁺ ions in such glasses have detailed their effects on the crystal field, absorption and emission spectra, and nonlinear refractive index. unesp.braps.org These findings are crucial for developing materials for laser applications and other optical devices. The addition of chromium can alter the refractive index and transmittance of the material, properties that are key to the performance of optical coatings. researchgate.net

The deposition of thin films containing chromium is a significant area of study for optical applications. Techniques like physical vapor deposition (PVD) and sputtering are employed to create chromium-based coatings on various substrates. The thickness and layering of these coatings are precisely controlled to achieve desired optical properties, such as specific levels of transmittance and reflectance.

Below is a data table summarizing research findings on the optical properties of chromium-doped materials, which serves as a proxy for understanding the potential impact of incorporating Chromium(II) difluoride into such systems.

Material SystemChromium ConcentrationKey Research FindingReference
Fluoroindate Glass0.2% CrF₃The presence of Cr³⁺ ions creates distinct absorption and emission spectra, influencing the material's potential for laser action. The lifetime of fluorescence was measured to be 250 µs. unesp.br
Ti-Al-N Thin Films0 at% - 11.6 at% CrThe addition of chromium decreased the optical band gap from 3.5 eV to 2.3 eV and reduced the transmittance of the coatings. researchgate.net
Cr₂O₃ Thin FilmsN/ADoping with elements like copper was found to improve transparency in the visible range and reduce the optical band gap. mdpi.com

This table presents data on chromium in various oxidation states as a representative model for the behavior of chromium ions in optical materials.

Environmental Research

The environmental impact of chromium compounds is a significant area of research, with a particular focus on their interaction with biological systems. The dissolution of Chromium(II) difluoride in aqueous environments would release both chromium(II) ions and fluoride ions, each with distinct effects on microbial life.

Studies on the Impact of Fluoride Ions from Chromium(II) Difluoride on Microbial Growth in Bioremediation Strategies

Bioremediation strategies often rely on the metabolic activity of microorganisms to neutralize or remove pollutants. However, the presence of substances like chromium and fluoride can be toxic to these microbes, thereby affecting the efficiency of the remediation process.

Fluoride ions are known to be ubiquitous in the environment and can pose a threat to microorganisms by inhibiting essential enzymes and accumulating within the cytoplasm. nih.gov Microbes have evolved mechanisms, such as fluoride-specific exporters (Fluc/FEX proteins), to mitigate this toxicity. nih.gov

Chromium toxicity, particularly from the more mobile and toxic hexavalent state (Cr(VI)), can significantly alter microbial population size, diversity, and metabolic activity. nih.gov However, many microorganisms have developed tolerance to chromium, and some are capable of reducing toxic Cr(VI) to the less mobile and less toxic Cr(III). nih.gov Studies on soils and water contaminated with both chromium and fluoride have shown that microbes can be acclimated to tolerate and remediate these combined pollutants. nih.gov For instance, research has demonstrated that certain bacterial strains, like Citrobacter sp., can be domesticated to grow in environments with high concentrations of both chromium and fluoride ions. nih.gov

The presence of high concentrations of chromium has been shown to reduce microbial species diversity, favoring the proliferation of tolerant genera. nih.govmdpi.comresearchgate.net In one study simulating the recolonization of chromium-polluted soil, the phylum Firmicutes, particularly the genus Paenibacillus, became dominant due to its tolerance to chromium. nih.govmdpi.comresearchgate.net This highlights the selective pressure that chromium ions can exert on microbial communities.

The following table summarizes findings from studies on the effects of chromium and fluoride on various microorganisms, which is relevant to understanding the potential impact of Chromium(II) difluoride in bioremediation contexts.

Microorganism/CommunityContaminant(s)Observed EffectReference
Citrobacter sp.Cr(VI), Cr(III), F⁻Strain was successfully domesticated to tolerate and grow in high concentrations of both chromium (100 mg/L) and fluoride (20 mg/L). nih.gov
Streptomyces thermocarboxydusCr(VI)Isolated from contaminated soil; demonstrated the ability to reduce Cr(VI) to Cr(III). nih.gov
Pseudomonas fluorescensCr(VI)Effectively reduces Cr(VI) to Cr(III). nih.gov
Agricultural Soil Microbial CommunityCr (high concentration)Reduced species diversity and proliferation of the phylum Firmicutes (e.g., Paenibacillus). nih.govmdpi.comresearchgate.net

This table illustrates the varied responses of microorganisms to chromium and fluoride, providing a basis for predicting the ecological impact of Chromium(II) difluoride.

Q & A

Q. What are the primary synthetic routes for Chromium(II) difluoride (CrF₂), and how do its insolubility and high melting point influence experimental design?

CrF₂ is typically synthesized via direct reaction of chromium metal with fluorine gas at elevated temperatures (e.g., 800–1000°C) due to its high thermal stability. Its insolubility in water necessitates non-aqueous solvents (e.g., anhydrous HF) for solution-phase studies. High-temperature techniques like chemical vapor transport or solid-state reactions are often employed to overcome its melting point of 1100°C .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing CrF₂'s structural properties?

X-ray diffraction (XRD) is critical for determining its tetragonal crystal structure (rutile-type), while Raman and infrared spectroscopy can identify vibrational modes linked to Cr-F bonds. Thermogravimetric analysis (TGA) under inert atmospheres is recommended to assess thermal stability without decomposition .

Q. How can researchers ensure reproducibility in CrF₂ synthesis given its sensitivity to oxidation?

Strict inert-atmosphere conditions (e.g., argon/glovebox) and purification of starting materials (chromium metal, fluorine gas) are essential. Post-synthesis handling should include X-ray photoelectron spectroscopy (XPS) to verify the absence of Cr³⁺ oxidation products .

Advanced Research Questions

Q. How can discrepancies in reported electron affinity (EA) and ionization energy (IE) values for CrF₂ be resolved?

EA values (1.80 ± 0.29 eV vs. 1.50 ± 0.40 eV) and IE values (10.6 ± 0.3 eV vs. 10.1 ± 0.3 eV) arise from methodological differences (e.g., electron impact vs. photoionization). Researchers should calibrate instruments using standard reference materials and report experimental conditions (e.g., temperature, pressure) to enable cross-study comparisons .

Q. What computational approaches are suitable for modeling CrF₂'s electronic structure and magnetic properties?

Density functional theory (DFT) with Hubbard U correction (DFT+U) accounts for strong electron correlations in Cr²⁺ (d⁴ configuration). Magnetic susceptibility measurements paired with neutron diffraction can validate predicted antiferromagnetic ordering .

Q. How should researchers address challenges in quantifying trace fluoride release from CrF₂ in biological matrices?

Pre-treatment with acid digestion or pyrohydrolysis ensures complete fluoride release. Coupling ion chromatography with fluoride-selective electrodes improves detection limits. Certified reference materials (CRMs) for fluorine are critical for calibration, though their scarcity necessitates in-house validation .

Methodological and Data Analysis Questions

Q. What strategies mitigate biases in literature reviews on CrF₂'s applications in catalysis or materials science?

Follow PRISMA guidelines for systematic reviews: define inclusion/exclusion criteria (e.g., peer-reviewed studies, experimental data), assess study quality via tools like the Fluoride Science Quality Assessment Worksheet, and consult gray literature (e.g., theses, conference proceedings) for unpublished data .

Q. How can untargeted screening techniques (e.g., high-resolution mass spectrometry) be optimized for CrF₂ degradation products?

Use collision-induced dissociation (CID) to fragment ions and compare with spectral libraries (e.g., NIST Chemistry WebBook). Pair with thermodynamic simulations to predict degradation pathways under environmental conditions .

Experimental Design and Collaboration

Q. What milestones and controls are critical for interdisciplinary studies involving CrF₂'s electronic and catalytic properties?

  • Milestones : Synthesis optimization (weeks 1–4), structural/electronic characterization (weeks 5–8), and application testing (weeks 9–12).
  • Controls : Include inert-atmosphere blanks, commercial CrF₃ for comparison, and replicate experiments to assess variability.
  • Data Sharing : Use platforms like the EU Common Data Platform on Chemicals for FAIR (Findable, Accessible, Interoperable, Reusable) data compliance .

Tables

Property Value Method Reference
Electron Affinity (EA)1.80 ± 0.29 eVR-A (Resonance Absorption)
Ionization Energy (IE)10.6 ± 0.3 eVElectron Impact (EI)
Melting Point1100°CTGA/DSC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.